molecular formula C10H9NS B1594497 2-(Methylthio)quinoline CAS No. 40279-26-3

2-(Methylthio)quinoline

Cat. No. B1594497
CAS RN: 40279-26-3
M. Wt: 175.25 g/mol
InChI Key: NINCMKJQHKDMPH-UHFFFAOYSA-N
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Description

2-(Methylthio)quinoline is a heterocyclic compound with the molecular formula C10H9NS . It is a derivative of quinoline, which is a nitrogen-based six-membered fused heterocyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their broad range of biological activities . Various methods have been developed for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . A modified one-pot Cu-catalyzed tandem aerobic oxidative cyclization procedure has been reported, which allows the preparation of polysubstituted quinolines .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)quinoline consists of a quinoline ring with a methylthio group attached at the 2-position . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .


Physical And Chemical Properties Analysis

2-(Methylthio)quinoline is a colorless liquid . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .

Scientific Research Applications

  • Anticancer Research

    • Quinoline skeletons are important in anticancer drug improvement . Their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
  • Antifungal Research

    • Quinolones and their heteroannulated derivatives have diverse spectrum of biological activities as antifungal .
  • Anti-inflammatory Research

    • Quinolones and their heteroannulated derivatives have diverse spectrum of biological activities as anti-inflammatory .
  • Transition-Metal Mediated Synthesis

    • Quinoline is one of the important class of heterocyclic compounds which have gained considerable importance because of its high pharmaceutical efficacy and broad range of biological activities .
    • Quinoline derivatives find potential application as sensors, agrochemicals, luminescent materials and anti-foaming agents in refineries .
  • Analgesic and Anti-Inflammatory Agents

    • Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory .
    • Further modification to thiourea-substituted 2-methylthio quinazolinone yielded higher activity, i.e., 67 ± 1.18% at 2 h at 20 mg/kg .
    • Increasing lipophilicity at C-2 by placing the butyl group instead of the methyl group yielded a more active compound with 73 ± 1.49% analgesic activity at 2 h at 20 mg/kg .
  • Industrial Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
  • Anti-Diabetes and Anti-Alzheimer’s Disease

    • Quinolones and their heteroannulated derivatives have diverse spectrum of biological activities as anti-diabetes and anti-Alzheimer’s disease .
  • Antioxidant and Diuretic Activities

    • Quinolones and their heteroannulated derivatives have diverse spectrum of biological activities as antioxidant and diuretic .
  • Bactericidal and Bacteriolytic Activities

    • Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .
  • Acetylcholinesterase Inhibition

    • Compounds that contain a pyranoquinoline nucleus have been frequently used for acetylcholinesterase inhibition .
  • Antiallergenic Activities

    • Compounds that contain a pyranoquinoline nucleus have been frequently used for antiallergenic activities .
  • Antimalarial Activities

    • Compounds that contain a pyranoquinoline nucleus have been frequently used for antimalarial activities .

Future Directions

Quinoline and its derivatives, including 2-(Methylthio)quinoline, continue to be an area of active research due to their various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

2-methylsulfanylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCMKJQHKDMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295277
Record name quinoline, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)quinoline

CAS RN

40279-26-3
Record name NSC100930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinoline, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
SM Kovalenko, OG Drushlyak, SV Shishkina… - Molecules, 2020 - mdpi.com
Consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH 3 I has been investigated to establish regioselectivity of the reaction for reliable design and …
Number of citations: 2 www.mdpi.com
K Panda, I Siddiqui, PK Mahata, H Ila, H Junjappa - Synlett, 2004 - thieme-connect.com
A simple and efficient synthesis of 2-(methylthio) quinolines and their condensed analogs has been developed through acid-induced cyclocondensation of their respective anilines or …
Number of citations: 28 www.thieme-connect.com
JT Baker, CC Duke - Australian Journal of Chemistry, 1976 - CSIRO Publishing
The reactions of 2-(methy1thio)indoleninone [2-(methylthio)-3H-indol-3-one] and its 4-bromo and 6-bromo derivatives with diazomethane lead to the appropriate 2-(methylthio)spiro[3H-…
Number of citations: 10 www.publish.csiro.au
BS ARSLAN - Sakarya University Journal of Science, 2021 - dergipark.org.tr
Two new metal-free organic dyes in D-π-A structure, containing a quinoline π-bridge and malononitrile (4a) and cyanoacrylic acid (4b) as acceptors, were synthesized for the first time to …
Number of citations: 3 dergipark.org.tr
D Bandyopadhyay, A Thirupathi… - Organic & …, 2021 - pubs.rsc.org
Various functionalised 4-amino-2-(methylthio)quinolines are synthesised through triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles for the …
Number of citations: 1 pubs.rsc.org
M Vircavs, V Rone, D Vircava - Fresenius' journal of analytical chemistry, 1994 - Springer
… Oxidation products of 5-bromo and 2-methylthioquinoline-8-thiol are used for the quantitative coprecipitation of As(III), Cu(II) and Cd(II) from water solutions in a wide range of acidity. …
Number of citations: 10 link.springer.com
AD Sonawane, DR Garud, T Udagawa… - Organic & Biomolecular …, 2018 - pubs.rsc.org
In this letter, we report the regioselective iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines and 3-alkynyl-2-(methylseleno)quinolines for the synthesis of thieno[2,3-b]…
Number of citations: 41 pubs.rsc.org
MS Abdelbaset, M Abdel‐Aziz… - Archiv der …, 2019 - Wiley Online Library
Novel quinoline derivatives carrying nitrones and oxime as nitric oxide donors were prepared and characterized using different spectroscopic techniques. Nitrones can release nitric …
Number of citations: 34 onlinelibrary.wiley.com
C Teja, FR Nawaz Khan - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
Over the past few decades, thienoquinolines have gained considerable attention due to their biological and synthetic applications. Few reports have been disclosed on Thienoquinoline …
Number of citations: 6 onlinelibrary.wiley.com
YL Fu, W Huang, CL Li, LY Wang, YS Wei, Y Huang… - Dyes and …, 2009 - Elsevier
… quaternary salts and 2-methylthio quinoline quaternary salt was carried out in a Galanz microwave oven. 0.03 mol indole quaternary salt, 0.03 mol 2-methylthio quinoline quaternary salt …
Number of citations: 31 www.sciencedirect.com

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